molecular formula C11H11ClN2 B1419252 3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile CAS No. 949791-75-7

3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile

Cat. No.: B1419252
CAS No.: 949791-75-7
M. Wt: 206.67 g/mol
InChI Key: ROLPWUVGLLOROI-YRNVUSSQSA-N
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Description

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). It has been gaining attention due to its potential as a treatment for muscle wasting associated with aging, chronic illnesses, and cancer.


Synthesis Analysis

While specific synthesis details for ACP-105 were not found, there is a general trend in the field towards developing workflows that allow for the rapid synthesis and testing of multiple compounds in parallel . This includes the use of metal-based compounds that become highly toxic to cancer cells upon exposure to light .

Scientific Research Applications

Antimycobacterial Activity

(E)-3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile has been studied for its antimycobacterial activity. A series of compounds including this one were synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Some of these compounds showed modest growth inhibition, contributing to an understanding of structure-activity relationships in antitubercular research (Sanna et al., 2002).

Structural Analysis and Characterization

Research has also been conducted on the structural analysis and characterization of related compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structure, was synthesized and characterized, providing insights into its molecular structure through methods like IR, UV, and NMR spectroscopy (Johnson et al., 2006).

Optical and Charge Transport Properties

Further research has explored the optical and charge transport properties of (E)-3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one, a related chalcone derivative. This compound demonstrated notable nonlinear optical (NLO) activities and thermal stability, making it a candidate for use in semiconductor devices (Shkir et al., 2019).

Synthesis and Molecular Insight

The one-pot synthesis of enaminone-based β-morpholino-/N-methylpiperazinyl-/pyrrolidinylpropiophenone derivatives has been explored, with (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one being a specific example. This research contributes to the understanding of chemical synthesis and the molecular properties of these compounds (Barakat et al., 2020).

Quantum Chemical Investigations

Computational studies have been conducted on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, examining its molecular structure, electronic properties, and chemical reactivity. These insights are crucial for understanding the material's potential applications in various fields (Adole et al., 2020).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-2-14-11(7-8-13)9-3-5-10(12)6-4-9/h3-7,14H,2H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPWUVGLLOROI-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=CC#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN/C(=C/C#N)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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